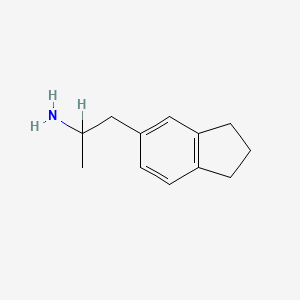

5-(2-Aminopropyl)-2,3-dihydro-1H-indene

描述

Nomenclature and Chemical Identification

This compound possesses the molecular formula C12H17N and maintains a molecular weight of 175.27 grams per mole. The compound's systematic International Union of Pure and Applied Chemistry name is designated as 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine, which accurately reflects its structural composition featuring an indane ring system with an aminopropyl substituent. The Chemical Abstracts Service has assigned multiple registry numbers to this compound, including 13396-94-6 and 152624-02-7, with the latter corresponding to specific salt forms.

The compound's structural characteristics can be represented through its Simplified Molecular Input Line Entry System notation as CC(CC1=CC2=C(CCC2)C=C1)N, which illustrates the connectivity between the indane core and the aminopropyl side chain. The International Chemical Identifier string provides additional structural specificity: InChI=1S/C12H17N/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9H,2-4,7,13H2,1H3.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C12H17N |

| Molecular Weight | 175.27 g/mol |

| Primary CAS Number | 13396-94-6 |

| Secondary CAS Number | 152624-02-7 |

| IUPAC Name | 1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine |

| InChI Key | QYVNZHBQYJRLEX-UHFFFAOYSA-N |

Historical Context and Discovery

The historical development of this compound traces back to synthetic chemistry research conducted in the early 2000s, with the compound first appearing in research contexts around 2003. The synthesis and characterization of this compound emerged as part of broader investigations into phenethylamine derivatives and their potential neurochemical properties. Initial research efforts focused on exploring structural modifications to existing entactogenic compounds, leading to the development of indane-based analogues that could provide insights into structure-activity relationships.

The compound's emergence coincided with increased interest in understanding how molecular modifications to traditional phenethylamine structures could influence neurochemical selectivity and potency. Researchers investigating this chemical class sought to develop compounds that could serve as research tools for studying monoamine neurotransmitter systems, particularly serotonin, dopamine, and norepinephrine pathways. The unique indane core structure of this compound represented a departure from traditional methylenedioxy-containing compounds, offering new avenues for pharmacological investigation.

Scientific documentation indicates that this compound was systematically characterized and entered into major chemical databases, including PubChem, with initial entries dating to 2005. This formal cataloging reflected the compound's recognition within the scientific community as a distinct chemical entity worthy of systematic study and documentation.

Significance in Chemical and Pharmacological Research

This compound has demonstrated considerable significance in pharmacological research, particularly in studies examining monoamine neurotransmitter systems. Research findings indicate that the compound functions as a serotonin releasing agent with notable selectivity characteristics, exhibiting IC50 values of 82 nM for serotonin uptake inhibition, 1,847 nM for dopamine, and 849 nM for norepinephrine. These pharmacological properties have made it a valuable research tool for investigating the mechanisms underlying entactogenic effects and serotonin system modulation.

The compound's unique structural features have contributed to understanding structure-activity relationships within the indane chemical class. Unlike traditional methylenedioxy-substituted phenethylamines, this compound achieves its neurochemical effects through an indane core structure, providing researchers with insights into alternative molecular frameworks for achieving monoamine release. This structural distinction has proven valuable for developing new research compounds and understanding the molecular basis of entactogenic activity.

Table 2: Pharmacological Research Parameters

| Neurotransmitter System | IC50 Value (nM) | Relative Selectivity |

|---|---|---|

| Serotonin Uptake | 82 | High |

| Dopamine Uptake | 1,847 | Moderate |

| Norepinephrine Uptake | 849 | Moderate |

In discrimination studies utilizing laboratory animals, this compound has shown the capacity to substitute for the entactogen N-methyl-1,3-dioxolyl-N-methylbutanamine but does not substitute for amphetamine, indicating distinct pharmacological properties that align with entactogenic rather than stimulant activity patterns. These findings have contributed to broader understanding of how different chemical scaffolds can produce similar behavioral outcomes through distinct molecular mechanisms.

The compound has also served as a reference standard in analytical chemistry applications, particularly in forensic and research laboratories requiring authentic samples for comparison purposes. Its well-characterized chemical and spectroscopic properties make it suitable for method development and validation in analytical procedures designed to identify and quantify related compounds.

Overview of Synonyms and Alternative Designations

This compound is known by numerous synonyms and alternative designations that reflect different naming conventions and research contexts. The most commonly employed alternative names include indanylaminopropane, 2-aminopropylindane, and indanametamine, each emphasizing different structural aspects of the molecule. These designations have appeared consistently across scientific literature and chemical databases, reflecting widespread recognition of the compound under multiple nomenclature systems.

Additional systematic names include 2,3-dihydro-alpha-methyl-1H-indene-5-ethanamine and alpha-methyl-5-indanethylamine, which provide more detailed structural descriptions of the compound's molecular architecture. The compound has also been referenced using shortened designations such as indanylamphetamine, though this terminology is sometimes considered imprecise due to structural distinctions from traditional amphetamine compounds.

Table 3: Comprehensive Synonym List

| Category | Synonyms |

|---|---|

| Primary Names | Indanylaminopropane, 2-aminopropylindane, Indanametamine |

| Systematic Names | 2,3-dihydro-alpha-methyl-1H-indene-5-ethanamine, alpha-methyl-5-indanethylamine |

| Alternative Designations | 1-(5-indanyl)-2-aminopropane, 5-(2-aminopropyl)indane |

| Registry Codes | CHEMBL6842, UNII-4PH68L63R9 |

Database entries across major chemical information systems have adopted various naming conventions for this compound. PubChem utilizes the systematic IUPAC designation while also recognizing multiple depositor-supplied synonyms. The European Chemicals Database and other international chemical registries have similarly adopted multiple naming approaches to ensure comprehensive searchability and cross-referencing capabilities.

Research publications have employed different nomenclature preferences depending on the specific focus of investigation. Studies emphasizing the compound's relationship to traditional phenethylamines often utilize designations that highlight structural similarities, while research focusing on its unique indane core structure tends to employ names that emphasize this distinctive molecular feature. This diversity in naming conventions reflects the compound's position at the intersection of multiple chemical classes and research disciplines.

属性

CAS 编号 |

13396-94-6 |

|---|---|

分子式 |

C12H17N |

分子量 |

175.27 g/mol |

IUPAC 名称 |

1-(2,3-dihydro-1H-inden-5-yl)propan-2-amine |

InChI |

InChI=1S/C12H17N/c1-9(13)7-10-5-6-11-3-2-4-12(11)8-10/h5-6,8-9H,2-4,7,13H2,1H3 |

InChI 键 |

QYVNZHBQYJRLEX-UHFFFAOYSA-N |

SMILES |

CC(CC1=CC2=C(CCC2)C=C1)N |

规范 SMILES |

CC(CC1=CC2=C(CCC2)C=C1)N |

同义词 |

5-(2-aminopropyl)-2,3-dihydro-1H-indene 5-NProp-DI HCl |

产品来源 |

United States |

科学研究应用

Neuropharmacology

5-APDI acts as a weakly selective serotonin releasing agent (SSRA), showing significant activity in inhibiting the reuptake of serotonin (IC50 = 82 nM) compared to dopamine and norepinephrine . This property positions it as a candidate for studying mood disorders and the mechanisms underlying depression and anxiety.

Treatment of Hypoxic Conditions

Research has indicated that derivatives of 2,3-dihydro-1H-indene compounds, including 5-APDI, have potential applications in treating hypoxia-related conditions. They exhibit properties that may improve symptoms associated with anoxemia and hypoxia, making them valuable in developing therapeutic agents for conditions like cerebral ischemia and respiratory distress .

Anti-inflammatory and Cardiovascular Applications

Studies have suggested that 5-APDI derivatives possess anti-inflammatory properties and hypotensive effects. These compounds may serve as agents for managing conditions such as hypertension and other cardiovascular disorders by modulating inflammatory responses and blood pressure regulation .

Toxicological Insights

While the pharmacological potential of 5-APDI is notable, its use also raises concerns regarding toxicity and safety. Reports indicate that it has been classified under controlled substances due to its psychoactive effects and potential for abuse. Understanding its toxicological profile is crucial for assessing risks associated with recreational use .

Case Study: Recreational Use and Public Health Impact

A review of incidents involving 5-APDI highlights its emergence as a "legal high" in Europe, leading to numerous intoxications. The lack of comprehensive studies on its pharmacological properties complicates the understanding of its effects on human health . This situation underscores the need for regulatory measures and public health awareness regarding new psychoactive substances.

Research Findings: In Vitro Studies

In vitro studies have demonstrated that 5-APDI can induce significant serotonin release in neuronal cultures, further establishing its role as a serotonin releasing agent. These findings provide insights into its potential therapeutic applications while also raising questions about long-term effects on mental health .

相似化合物的比较

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table compares 5-APDI with key analogs:

Key Observations:

Aminopropyl vs. Halogenated Derivatives: The 2-aminopropyl group in 5-APDI enhances its affinity for monoamine transporters (e.g., dopamine, serotonin), similar to amphetamines . In contrast, 5-Chloro-2,3-dihydro-1H-inden-1-amine lacks the propyl chain, likely reducing its psychoactivity .

Non-Aminated Analogs: 5-Methyl-2,3-dihydro-1H-indene, lacking the amine group, is inert in psychoactive assays, highlighting the critical role of the amine in receptor interactions .

Cathinone Derivatives: The compound 1-(2,3-dihydro-1H-inden-5-yl)-2-phenyl-2-(pyrrolidin-1-yl)-ethanone () incorporates a pyrrolidine ring and ketone group, typical of cathinones. This modification shifts its mechanism toward reuptake inhibition with reduced releasing activity compared to 5-APDI .

Analytical Differentiation

CCS values and mass spectrometry (MS) data are critical for distinguishing 5-APDI from analogs:

Legal and Forensic Considerations

- 5-APDI : Explicitly controlled in Alabama (Schedule I) and Australia (Customs Prohibited Imports) .

- Cathinone Derivatives: Often evade regulation until identified in forensic casework. The pyrrolidine-containing analog in represents an emerging threat requiring updated analytical libraries .

- Non-Psychoactive Analogs: Unregulated due to lack of receptor activity, but may serve as precursors .

常见问题

Basic: What are the established synthetic routes for 5-(2-Aminopropyl)-2,3-dihydro-1H-indene?

Methodological Answer:

The compound is typically synthesized via reductive amination of a ketone precursor (e.g., 5-(2-oxopropyl)-2,3-dihydro-1H-indene) using sodium borohydride (NaBH₄) or catalytic hydrogenation with palladium/charcoal (Pd/C) under hydrogen gas . Key steps include:

- Purification via column chromatography (silica gel, eluent: dichloromethane/methanol).

- Characterization using ¹H/¹³C NMR to confirm amine proton signals (δ ~1.5–2.5 ppm) and indene backbone aromaticity (δ ~6.5–7.5 ppm).

- Alternative routes may involve Grignard reactions or alkylation of indene derivatives with protected amine groups.

Advanced: How can researchers resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

Discrepancies in activity data (e.g., receptor binding affinity) may arise from:

- Stereochemical variations : The compound may exist as enantiomers due to the chiral aminopropyl group. Use chiral HPLC (e.g., Chiralpak AD-H column) to separate isomers and test individually .

- Purity issues : Validate compound purity (>98%) via high-resolution mass spectrometry (HRMS) and elemental analysis.

- Assay conditions : Standardize in vitro assays (e.g., serotonin receptor binding) using controls like 5-HT₂A antagonists (e.g., ketanserin) to ensure reproducibility .

Basic: What spectroscopic techniques are critical for structural characterization of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for the indene core (e.g., dihydro protons at δ ~2.8–3.5 ppm) and aminopropyl chain (e.g., methylene protons at δ ~1.8–2.2 ppm) .

- Infrared Spectroscopy (IR) : Confirm amine N-H stretch (~3300 cm⁻¹) and absence of carbonyl groups (no peaks ~1700 cm⁻¹).

- Mass Spectrometry (EI-MS or ESI-MS) : Look for molecular ion [M+H]⁺ at m/z 174.1 (C₁₁H₁₅N) and fragmentation patterns (e.g., loss of NH₂ group).

Advanced: How to design experiments to study the environmental degradation of this compound?

Methodological Answer:

- Abiotic degradation : Expose the compound to simulated sunlight (UV irradiation, λ = 254–365 nm) in aqueous solutions (pH 4–9) and analyze degradation products via HPLC-MS/MS .

- Biotic degradation : Use soil/water microcosms with microbial communities. Monitor degradation kinetics via GC-MS and quantify metabolites (e.g., indene derivatives).

- QSPR modeling : Predict degradation pathways using software like EPI Suite to estimate hydrolysis rates and biodegradability .

Basic: What are the recommended handling and storage protocols for this compound?

Methodological Answer:

- Storage : Keep under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation.

- Handling : Use PPE (gloves, lab coat) in a fume hood. Avoid contact with acids due to potential amine salt formation.

- Waste disposal : Neutralize with dilute HCl before incineration or chemical waste treatment .

Advanced: How can researchers investigate the compound’s potential role in CNS drug development?

Methodological Answer:

- In vitro models : Test dopamine/serotonin transporter inhibition in transfected HEK293 cells using radiolabeled ligands (e.g., [³H]WIN-35,428 for DAT) .

- Receptor binding assays : Screen for affinity at 5-HT₂A, D₂, and σ receptors using competitive binding protocols with reference antagonists.

- Metabolic stability : Assess hepatic clearance using human liver microsomes (HLMs) and CYP450 inhibition assays .

Advanced: What strategies address conflicting results in stereoselective synthesis or receptor affinity studies?

Methodological Answer:

- Enantiomeric resolution : Employ chiral auxiliaries (e.g., (R)- or (S)-Mosher’s acid) during synthesis, followed by X-ray crystallography to confirm absolute configuration .

- Kinetic vs. thermodynamic control : Optimize reaction conditions (temperature, solvent polarity) to favor desired stereoisomers.

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to resolve discrepancies in reported receptor affinities .

Basic: How to validate the purity of synthesized this compound?

Methodological Answer:

- Melting point analysis : Compare observed mp with literature values (±2°C tolerance).

- Thin-layer chromatography (TLC) : Use silica plates with ninhydrin staining to detect amine-containing impurities.

- Elemental analysis (EA) : Confirm C, H, N composition within ±0.4% of theoretical values .

Advanced: What computational methods predict the compound’s physicochemical properties?

Methodological Answer:

- LogP calculation : Use software like MarvinSketch or ACD/Labs to estimate lipophilicity (critical for blood-brain barrier penetration).

- Molecular docking : Simulate interactions with target receptors (e.g., 5-HT₂A) using AutoDock Vina or Schrödinger Suite.

- pKa prediction : Apply QM/MM methods (e.g., SPARC) to estimate amine basicity and protonation states at physiological pH .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

- Catalyst screening : Test palladium on carbon (Pd/C), Raney nickel, or platinum oxide for reductive amination efficiency.

- Solvent optimization : Compare polar aprotic solvents (DMF, acetonitrile) vs. alcohols (methanol, ethanol) for reaction kinetics.

- Process monitoring : Use in situ FTIR or Raman spectroscopy to track intermediate formation and adjust conditions dynamically .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。